molecular formula C27H33N5O4 B12163976 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide

Cat. No.: B12163976
M. Wt: 491.6 g/mol
InChI Key: VADYCEBYLIEGIV-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzazepine core, which is known for its diverse biological activities, and a benzimidazole moiety, which is often found in pharmaceutical agents.

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide involves multiple steps. The benzazepine core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors. The benzimidazole moiety can be introduced via condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory and anticancer properties, are of interest for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core can interact with neurotransmitter receptors, while the benzimidazole moiety can bind to DNA or proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other benzazepine and benzimidazole derivatives. For example:

    Benzazepine derivatives: These compounds are known for their diverse biological activities, including antidepressant and antipsychotic effects.

    Benzimidazole derivatives: These compounds are often used in pharmaceuticals for their antimicrobial and anticancer properties. The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide lies in its combination of both benzazepine and benzimidazole moieties, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C27H33N5O4

Molecular Weight

491.6 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C27H33N5O4/c1-18-28-22-16-21(7-8-23(22)32(18)11-6-10-30(2)3)29-26(33)17-31-12-9-19-13-24(35-4)25(36-5)14-20(19)15-27(31)34/h7-9,12-14,16H,6,10-11,15,17H2,1-5H3,(H,29,33)

InChI Key

VADYCEBYLIEGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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